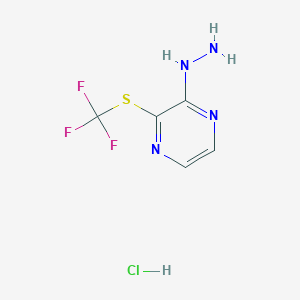

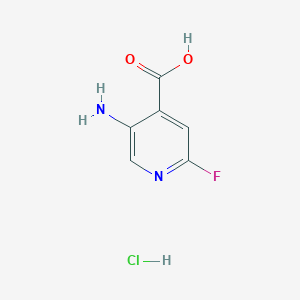

2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, 97%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

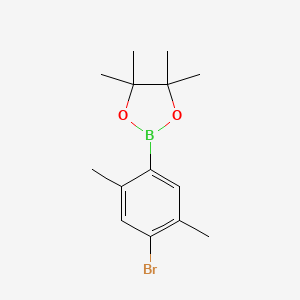

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, is achieved by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis

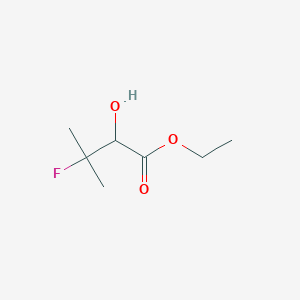

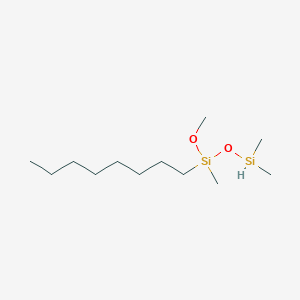

The molecular structure of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride is represented by the formula C5H6ClF3N4S. The molecule contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms .Applications De Recherche Scientifique

Synthesis and Bioactivity of Pyrazole Derivatives

2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride serves as a key intermediate in the synthesis of various pyrazole derivatives. Pyrazole cores are integral to a wide range of biologically active compounds, owing to their pharmacophore properties. They are extensively used in combinatorial and medicinal chemistry for developing molecules with diverse biological activities including anticancer, anti-inflammatory, antimicrobial, antiviral, and anti-HIV effects. The synthesis of pyrazole derivatives involves condensation followed by cyclization, employing common reagents such as phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. These methods allow for efficient synthesis under both conventional and microwave irradiation conditions, providing valuable strategies for designing bioactive agents through various modifications and derivatizations of the pyrazole core (Dar & Shamsuzzaman, 2015).

Pyrazine Derivatives in Pharmacology

The structural versatility of pyrazine derivatives has been extensively researched for their potential pharmacological properties. Such derivatives are known for their significant roles in natural occurrences and synthetic applications, demonstrating a wide array of pharmacological effects. These include antibacterial, antifungal, anti-inflammatory, analgesic, anticancer for different types, antidiabetic, and antiviral activities. The ongoing research aims to rationalize these biological activities for the development of more effective and clinically relevant compounds. This underscores the importance of 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride as a precursor in synthesizing compounds with diverse pharmacological applications (Ferreira & Kaiser, 2012).

Impact on Food Science through Maillard Reaction

In food science, the Maillard reaction (MR) plays a pivotal role in synthesizing pyrazines, contributing to the flavor profile of food products. Pyrazines are sought after for their baking, roasted, and nutty flavors. The control strategies for pyrazine generation through the MR involve new reactants, reaction condition modifications, and emerging technologies like ultrasound, which promotes pyrazine formation. This highlights the dual nature of the MR in both enhancing desirable flavors through pyrazine formation and its regulation to minimize undesirable products. The synthesis and manipulation of pyrazine derivatives, including those derived from 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride, are crucial in optimizing food flavors and quality (Yu et al., 2021).

Orientations Futures

The future directions for research on 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine hydrochloride and similar compounds are promising. Trifluoromethylpyridine (TFMP) derivatives, which share structural similarities, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .

Propriétés

IUPAC Name |

[3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F3N4S.ClH/c6-5(7,8)13-4-3(12-9)10-1-2-11-4;/h1-2H,9H2,(H,10,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSUOKLHDDKLVDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=N1)NN)SC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClF3N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,6-Diazaspiro[3.5]nonan-1-one](/img/structure/B6314035.png)

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)